molecular formula C10H18INO3 B13077246 tert-Butyl 3-iodo-4-methoxypyrrolidine-1-carboxylate

tert-Butyl 3-iodo-4-methoxypyrrolidine-1-carboxylate

Cat. No.: B13077246
M. Wt: 327.16 g/mol
InChI Key: NBNYNKMOBCGUGC-UHFFFAOYSA-N
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Description

tert-Butyl 3-iodo-4-methoxypyrrolidine-1-carboxylate: is an organic compound with the molecular formula C10H18INO3 and a molecular weight of 327.16 g/mol . This compound is a pyrrolidine derivative, characterized by the presence of an iodine atom and a methoxy group attached to the pyrrolidine ring. It is commonly used in chemical research and development due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-iodo-4-methoxypyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-hydroxypyrrolidine-1-carboxylate with methyl iodide in the presence of a base such as sodium hydride (NaH). The reaction is carried out in tetrahydrofuran (THF) at 0°C, followed by stirring at ambient temperature for 18 hours.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-iodo-4-methoxypyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and mild heating.

    Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom.

Scientific Research Applications

tert-Butyl 3-iodo-4-methoxypyrrolidine-1-carboxylate has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in biological research to study cellular processes and interactions.

    Industry: Used in the development of new materials and chemical products due to its versatile chemical properties.

Mechanism of Action

The exact mechanism of action for tert-Butyl 3-iodo-4-methoxypyrrolidine-1-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The presence of the iodine atom and methoxy group may influence its reactivity and interactions with other molecules, potentially affecting various biochemical pathways.

Comparison with Similar Compounds

Uniqueness: tert-Butyl 3-iodo-4-methoxypyrrolidine-1-carboxylate is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical properties. The combination of the tert-butyl group, iodine atom, and methoxy group makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C10H18INO3

Molecular Weight

327.16 g/mol

IUPAC Name

tert-butyl 3-iodo-4-methoxypyrrolidine-1-carboxylate

InChI

InChI=1S/C10H18INO3/c1-10(2,3)15-9(13)12-5-7(11)8(6-12)14-4/h7-8H,5-6H2,1-4H3

InChI Key

NBNYNKMOBCGUGC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)I)OC

Origin of Product

United States

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